Deoxyviolacein

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

脱氧紫红素是一种双吲哚色素,来源于 L-色氨酸。它是紫红素的结构类似物,紫红素是一种众所周知的紫色色素,由某些细菌产生。与野生型细菌中产生的紫红素相比,脱氧紫红素的合成浓度较低。 这种化合物因其潜在的生物活性而引起了人们的兴趣,包括抗菌和抗癌特性 .

准备方法

合成路线和反应条件: 脱氧紫红素可以通过微生物发酵合成。一种方法是使用经过基因改造的细菌菌株,例如弗氏柠檬酸杆菌。 生物合成途径包括 vioabce 基因的表达,这些基因负责脱氧紫红素的产生 . 发酵过程通常包括在富含营养的培养基中培养细菌,然后使用高性能液相色谱等技术提取和纯化色素 .

工业生产方法: 通过优化发酵条件和使用重组细菌菌株可以实现脱氧紫红素的工业化生产。例如,已经使用了一种经过基因改造的解脂耶氏酵母菌株来生产紫红素和脱氧紫红素的混合物。 然后使用乙酸乙酯和环己烷的混合物进行柱层析分离和纯化色素 .

化学反应分析

反应类型: 脱氧紫红素会发生各种化学反应,包括氧化、还原和取代。 这些反应由 vio 操纵子编码的酶催化 .

常用试剂和条件: 用于脱氧紫红素合成和修饰的常用试剂包括黄素腺嘌呤二核苷酸 (FAD)、烟酰胺腺嘌呤二核苷酸磷酸 (NADP) 和血红素铁 (II)。 反应通常在温和条件下进行,在最终脱羧步骤中涉及氧气 .

主要产物: 涉及脱氧紫红素的反应形成的主要产物包括具有潜在生物活性的各种衍生物。 例如,脱氧紫红素的酶促氧化可以导致形成具有增强的抗菌特性的化合物 .

科学研究应用

由于其生物活性,脱氧紫红素在科学研究中有多种应用。在化学领域,它被用作研究双吲哚色素的模型化合物。在生物学和医学领域,脱氧紫红素已显示出作为抗菌和抗癌剂的潜力。 它在低浓度下显示出对肝癌细胞增殖的显着抑制作用 . 此外,脱氧紫红素因其抗氧化特性以及抵抗酸、碱和紫外线辐射的能力而被研究 .

作用机制

脱氧紫红素的作用机制涉及其与细胞靶标和途径的相互作用。 已显示它通过激活胱天蛋白酶途径并抑制细胞增殖来诱导癌细胞凋亡 . 脱氧紫红素还通过破坏细菌细胞膜和抑制必需酶来表现出抗菌活性 .

相似化合物的比较

脱氧紫红素与其他双吲哚色素类似,如紫红素和奇红素。它在其结构特征和生物活性方面是独特的。 虽然紫红素更常见于生产和研究,但脱氧紫红素在稳定性和抗环境因素方面具有独特的优势 . 奇红素,另一种双吲哚色素,以其抗菌和抗癌特性而闻名,但其化学结构和作用方式不同 .

类似化合物列表:- 紫红素

- 奇红素

生物活性

Deoxyviolacein, a derivative of the well-known pigment violacein, has garnered significant attention due to its diverse biological activities. This article explores the various biological properties of this compound, including its antimicrobial, antifungal, antiparasitic, and anticancer effects, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from L-tryptophan through a series of enzymatic reactions involving the VioA, VioB, VioC, and VioE genes. It is primarily produced by certain strains of bacteria such as Chromobacterium violaceum and Janthinobacterium lividum. While structurally similar to violacein, this compound exhibits distinct biological properties that make it a compound of interest in pharmaceutical research.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties:

- Bacterial Inhibition : Research indicates that this compound shows bacteriostatic effects against various Gram-positive and Gram-negative bacteria. It has been particularly effective against Staphylococcus aureus and Escherichia coli at concentrations above 6.1 mmol/L .

- Fungal Activity : A study highlighted its strong antifungal activity against Rhizoctonia solani, outperforming its parent compound violacein in this regard .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.1 mmol/L |

| Escherichia coli | 6.1 mmol/L |

| Rhizoctonia solani | Effective at concentrations > 6.1 mmol/L |

Antiparasitic Effects

This compound has shown promise in combating parasitic infections:

- Malaria : It has been found to be effective against Plasmodium falciparum, including drug-resistant strains. Interestingly, this compound was less toxic to mammalian cells compared to violacein, making it a potential candidate for anti-malarial treatment .

- Chagas Disease : Studies have indicated that this compound inhibits Trypanosoma cruzi, the causative agent of Chagas disease, at lower concentrations than currently used treatments like Benznidazole .

Anticancer Properties

The anticancer potential of this compound is notable:

- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism involves the generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction and subsequent cell death .

- In Vivo Studies : Animal models have demonstrated that treatment with this compound can lead to tumor regression without adverse effects on healthy tissues .

| Cancer Cell Line | Effect Observed |

|---|---|

| HeLa | Induction of apoptosis |

| A549 | Induction of apoptosis |

| MCF-7 | Induction of apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : this compound increases ROS levels in cancer cells, leading to oxidative stress and apoptosis .

- Membrane Disruption : It interferes with cellular membranes, affecting the physiological activities of target cells .

- Synergistic Effects : this compound may enhance the efficacy of other antibiotics when used in combination therapies .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

- A study conducted by Carvalho et al. (2006) demonstrated that this compound induced significant ROS production in colon cancer cell lines, leading to apoptosis through caspase activation.

- Research by Bilsland et al. (2018) highlighted the reduced toxicity of this compound towards mammalian cells compared to its parent compound while maintaining efficacy against malaria parasites.

属性

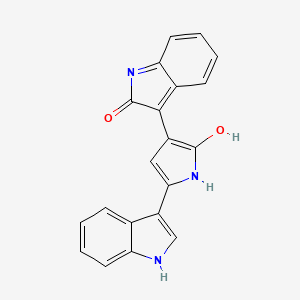

IUPAC Name |

3-[2-hydroxy-5-(1H-indol-3-yl)-1H-pyrrol-3-yl]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O2/c24-19-13(18-12-6-2-4-8-16(12)22-20(18)25)9-17(23-19)14-10-21-15-7-3-1-5-11(14)15/h1-10,21,23-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFAKMDLEWJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC(=C(N3)O)C4=C5C=CC=CC5=NC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is deoxyviolacein, and where is it found?

A: this compound is a violet pigment naturally produced by certain bacteria, including Chromobacterium violaceum, Janthinobacterium lividum, and Pseudoalteromonas species. [, , , , , ]

Q2: How is this compound biosynthesized?

A: this compound biosynthesis originates from L-tryptophan and involves a series of enzymatic reactions catalyzed by the vioABCDE gene cluster. [, , , ] The absence of the vioD gene leads to the exclusive production of this compound, which lacks a hydroxyl group compared to violacein. [, , ]

Q3: What is the relationship between this compound and violacein?

A: this compound is a biosynthetic precursor and structural analog of violacein. Both compounds share a similar bis-indole structure, but this compound lacks a hydroxyl group on one of the indole rings. [, , ]

Q4: Can the this compound biosynthetic pathway accept modified tryptophan analogs?

A: Yes, the enzymes in the this compound biosynthetic pathway exhibit substrate promiscuity. Research has shown that feeding bacteria expressing the vioABCE genes with tryptophan analogs can generate novel this compound analogs. [, ] For instance, supplying 5-bromo-tryptophan or co-expressing a tryptophan 7-halogenase can yield halogenated this compound derivatives. []

Q5: How can this compound production be enhanced in microbial hosts?

A5: Several strategies can enhance this compound production:

- Culture Media Optimization: Cultivating bacteria in minimal media, like Davis minimal broth with glycerol, significantly increases this compound titers compared to nutrient-rich media. []

- Engineering Tryptophan Biosynthesis: Enhancing the supply of L-tryptophan, the precursor molecule, through metabolic engineering strategies targeting the shikimate and tryptophan pathways leads to higher this compound production. [, , ]

- Fungal Elicitation: Introducing fungal elicitors, such as extracts from Agaricus bisporus, can stimulate this compound production in some bacterial strains. []

Q6: What are the potential applications of this compound?

A6: this compound exhibits various biological activities, making it a promising candidate for several applications:

- Antibacterial Agent: this compound displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []

- Anticancer Agent: Research suggests potential antitumor activity for this compound, warranting further investigation for its use in cancer therapies. [, ]

- Antimicrobial Drug: Studies indicate promising antiplasmodial and trypanocidal activities for this compound, suggesting its potential as an antimicrobial drug. []

- Biodegradable Polymer: this compound's color properties make it suitable for incorporation into biodegradable polymers like polyhydroxyalkanoates (PHAs) and cellulose, offering potential applications in packaging and biomedical materials. []

Q7: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C19H13N3O, and its molecular weight is 303.32 g/mol. [, , ]

Q8: What are the key spectroscopic features of this compound?

A8: this compound exhibits distinct spectroscopic properties:

- UV-Vis Spectroscopy: It shows characteristic absorption maxima in the visible region, contributing to its violet color. [, ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed structural information about this compound. [, , ]

- Mass Spectrometry (MS): MS analysis confirms the molecular weight and fragmentation pattern of this compound. [, ]

Q9: What is the role of computational chemistry in understanding this compound?

A9: Computational chemistry plays a crucial role in:

- Structural Elucidation: Techniques like molecular mechanics and quantum chemical calculations help determine the three-dimensional structure and electronic properties of this compound. [, ]

- Structure-Activity Relationship (SAR) Studies: Computational models help understand how structural modifications in this compound affect its biological activity, facilitating the design of novel analogs with improved potency or selectivity. [, ]

- Drug Design: Computational tools assist in screening virtual libraries of compounds to identify potential this compound analogs with enhanced therapeutic properties. []

Q10: Is this compound stable under different environmental conditions?

A: The stability of this compound can be affected by factors like pH, temperature, and light exposure. Studies suggest that it exhibits good stability under neutral pH, ambient temperature, and dark conditions. [, ]

Q11: How can the stability of this compound be improved?

A: Formulation strategies, such as encapsulation in nanoparticles or incorporation into stable matrices, can enhance this compound's stability and shelf life. []

Q12: What materials is this compound compatible with?

A: this compound exhibits compatibility with various materials, including natural and synthetic polymers. This compatibility makes it suitable for applications in textiles, cosmetics, and biodegradable materials. [, , ]

Q13: How is this compound typically extracted and purified?

A: this compound can be extracted from bacterial cultures using organic solvents like ethyl acetate. Purification typically involves techniques such as column chromatography, often with a cyclohexane/ethyl acetate mobile phase. [, ]

Q14: What analytical methods are used to quantify this compound?

A: High-performance liquid chromatography (HPLC) is commonly used to quantify this compound. Researchers have also developed and validated microplate reader assays, offering a faster and higher-throughput alternative for quantifying this compound. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。